

## Application Note: High-Resolution Mass Spectrometry for the Analysis of Nitrosoprodenafil

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Compound of Interest		
Compound Name:	Nitroso-prodenafil	
Cat. No.:	B12751203	Get Quote

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### Introduction

Nitroso-prodenafil is a potent analogue of sildenafil, the active ingredient in Viagra®, that has been identified as an unapproved substance in dietary supplements. This compound is of significant concern due to its dual mechanism of action: it acts as a phosphodiesterase type 5 (PDE5) inhibitor and a potential nitric oxide (NO) donor. The combination of these activities can lead to a synergistic and potentially dangerous hypotensive effect. Furthermore, the presence of a nitrosamine moiety raises concerns about potential carcinogenicity. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the unambiguous identification and quantification of Nitroso-prodenafil in complex matrices. This application note provides a comprehensive overview of the analytical methodologies for the detection and characterization of Nitroso-prodenafil using LC-HRMS.

## **Quantitative Data Summary**

The following table summarizes quantitative data and typical analytical performance parameters for the analysis of **Nitroso-prodenafil** and related compounds using high-resolution mass spectrometry.



Analyte	Matrix	Concent ration Detecte d	Instrum ent	Method	Limit of Quantifi cation (LOQ)	Linearit y (R²)	Referen ce
Nitroso- prodenafi I	Herbal Dietary Supplem ent Capsule	108 mg/caps ule	LC-DAD- MS, MS- MS, HRMS	Not specified	Not specified	Not specified	[1]
Sildenafil	Human Plasma	1.0 - 1000 ng/mL (calibrati on curve)	LC- MS/MS	Protein Precipitat ion, UPLC	1.0 ng/mL	>0.99	[2]
N- desmeth yl sildenafil	Human Plasma	0.5 - 500.0 ng/mL (calibrati on curve)	LC- MS/MS	Protein Precipitat ion, UPLC	0.5 ng/mL	≥0.9987	[3]
Nitrosami ne Impuritie s	Sartans	0.05 μg/g	LC- MS/MS	Solid Phase Extractio n	0.05 μg/g	Not specified	[4]
Nitrosami ne Impuritie s	Metformi n	0.1 - 20 ng/mL (calibrati on curve)	LC- HRMS	Methanol Extractio n	0.1 ng/mL	>0.99	[5]

## **Signaling Pathway**

**Nitroso-prodenafil** is a prodrug of aildenafil, a PDE5 inhibitor, and also has a nitrosamine moiety that can release nitric oxide (NO). The combined action of PDE5 inhibition and NO release significantly impacts the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.



Figure 1. Signaling pathway of Nitroso-prodenafil.

# Experimental Protocols Sample Preparation: Extraction from Dietary Supplements

This protocol is adapted from methods for the analysis of sildenafil analogues and nitrosamines in complex matrices.

#### Materials:

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- 15 mL polypropylene centrifuge tubes
- · Vortex mixer
- Centrifuge
- 0.22 μm PVDF syringe filters

#### Procedure:

- Accurately weigh the contents of one dietary supplement capsule.
- Transfer a representative portion of the powdered sample (e.g., 10 mg) to a 15 mL centrifuge tube.
- Add 10 mL of methanol to the tube.
- Vortex the sample for 5 minutes to ensure thorough mixing and extraction.



- Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an autosampler vial.
- The sample is now ready for LC-HRMS analysis.

## LC-HRMS Method for Identification and Quantification

This protocol provides a general framework for the analysis of **Nitroso-prodenafil**. Method optimization and validation are required for specific applications.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

#### LC Parameters:

- Column: A C18 reversed-phase column is suitable (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 μm)[2].
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40 °C
- Gradient:
  - o 0-1 min: 5% B
  - 1-8 min: Linear gradient from 5% to 95% B



8-10 min: Hold at 95% B

10.1-12 min: Return to 5% B and equilibrate

HRMS Parameters (Positive Ion Mode):

Ionization Source: Electrospray Ionization (ESI)

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

• Full Scan (MS1):

Mass Range: m/z 100-1000

Resolution: 60,000

Data-Dependent MS/MS (dd-MS2):

Activation Type: Higher-energy C-trap Dissociation (HCD)

Collision Energy: Stepped (e.g., 20, 30, 40 eV)

Resolution: 15,000

## **Data Interpretation and Fragmentation Analysis**

The identification of **Nitroso-prodenafil** is based on its accurate mass and characteristic fragmentation pattern.

- Accurate Mass: The protonated molecule [M+H]<sup>+</sup> of Nitroso-prodenafil (C₂8H₃8N8O₅S₂) has
  a theoretical exact mass that can be used for high-confidence identification.
- Fragmentation Pattern: The MS/MS spectrum of **Nitroso-prodenafil** is expected to show characteristic losses. The fragmentation of the nitrosamine moiety often involves the loss of the NO radical (30 Da)[6]. The fragmentation of the aildenafil backbone will produce ions



characteristic of sildenafil analogues[7][8]. Key fragments can be predicted and then confirmed by analyzing the high-resolution MS/MS data.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for the analysis of **Nitroso-prodenafil** in a suspect sample.

Figure 2. Workflow for Nitroso-prodenafil analysis.

## Conclusion

High-resolution mass spectrometry is an indispensable tool for the detection and characterization of potentially harmful adulterants like **Nitroso-prodenafil** in dietary supplements. The high sensitivity, selectivity, and accurate mass capabilities of HRMS enable confident identification and quantification, which is crucial for regulatory enforcement and public health protection. The protocols and information provided in this application note serve as a valuable resource for laboratories involved in the analysis of sildenafil analogues and other emerging designer drugs.

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